molecular formula C11H13NO4 B8336699 3-(3-Nitro-phenyl)-butyric acid methyl ester

3-(3-Nitro-phenyl)-butyric acid methyl ester

Cat. No. B8336699
M. Wt: 223.22 g/mol
InChI Key: QBHMMIGYEADOOS-UHFFFAOYSA-N
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Patent
US08815881B2

Procedure details

Starting from (R)-2-methyl-propane-2-sulfinic acid [1-(3-nitro-phenyl)-(E)-ethylidene]-amide and methyl acetate, the product (S)-3-(R)-2-methyl-propane-2-sulfinylamino)-3-(3-nitro-phenyl)-butyric acid methyl ester was obtained as a pale yellow oil. MS (ESI): m/z=343.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](/[C:10](=N/[S@@](C(C)(C)C)=O)/[CH3:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[C:19]([O:22][CH3:23])(=[O:21])[CH3:20]>>[CH3:23][O:22][C:19](=[O:21])[CH2:20][CH:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)\C(\C)=N\[S@](=O)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C)C1=CC(=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.